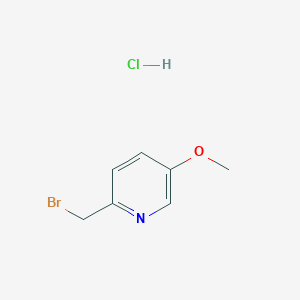
2-(Bromomethyl)-5-methoxypyridine hydrochloride
Overview
Description
2-(Bromomethyl)-5-methoxypyridine hydrochloride: is an organic compound with the molecular formula C7H9BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrochloride typically involves the bromination of 5-methoxypyridine. One common method includes the following steps:
Bromination: 5-methoxypyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromomethyl group at the 2-position.
Hydrochloride Formation: The resulting 2-(Bromomethyl)-5-methoxypyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
2-(Bromomethyl)-5-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products include 2-(Azidomethyl)-5-methoxypyridine, 2-(Thiocyanatomethyl)-5-methoxypyridine, and 2-(Methoxymethyl)-5-methoxypyridine.
Oxidation: Products include 2-(Bromomethyl)-5-formylpyridine and 2-(Bromomethyl)-5-carboxypyridine.
Reduction: Products include 2-(Bromomethyl)-5-methoxypiperidine.
Scientific Research Applications
Chemistry:
2-(Bromomethyl)-5-methoxypyridine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used to modify biomolecules and investigate their functions.
Medicine:
In medicinal chemistry, this compound is explored for its potential as a precursor to drugs targeting specific enzymes or receptors. It may be used in the development of new therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrochloride depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target molecules, potentially altering their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by modifying their active sites.
Receptors: It can bind to receptors and modulate their activity, affecting signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methoxypyridine hydrochloride
- 2-(Iodomethyl)-5-methoxypyridine hydrochloride
- 2-(Hydroxymethyl)-5-methoxypyridine hydrochloride
Comparison:
- Reactivity: 2-(Bromomethyl)-5-methoxypyridine hydrochloride is more reactive than its chloromethyl and hydroxymethyl analogs due to the higher leaving group ability of bromine.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the bromomethyl derivative is often preferred for reactions requiring higher reactivity.
- Uniqueness: The presence of the bromomethyl group provides unique reactivity patterns, making it suitable for specific synthetic applications that other analogs may not efficiently achieve.
Properties
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFWMYUOYOWJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-27-5 | |
| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






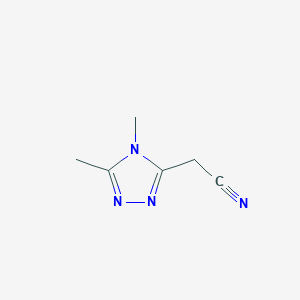
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
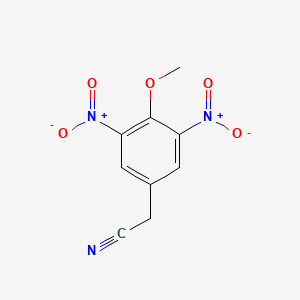
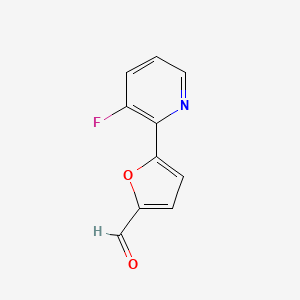

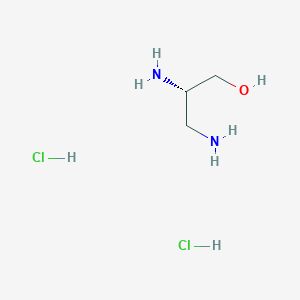
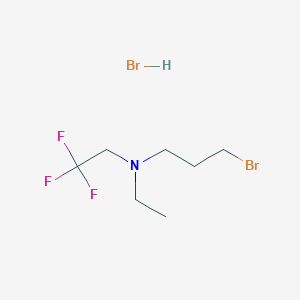

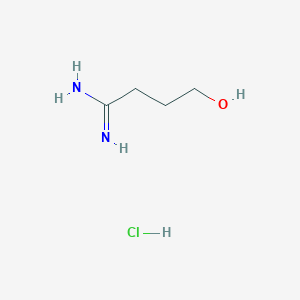
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)
